molecular formula C11H13N3O3 B3269753 Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate CAS No. 51618-12-3

Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B3269753
CAS No.: 51618-12-3
M. Wt: 235.24 g/mol
InChI Key: ASMQPXUYGAXRDF-UHFFFAOYSA-N
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Description

The pyrrolo[3,2-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with enzymes like kinases and nucleoside phosphorylases . The 3,6-dimethyl and 4-oxo-4,5-dihydro substituents enhance its electronic profile and stability, making it a candidate for drug development.

Properties

IUPAC Name

ethyl 3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(16)7-6(2)13-9-8(7)12-5-14(3)10(9)15/h5,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMQPXUYGAXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1N=CN(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl acetoacetate and substituted aldehydes can be reacted in the presence of urea and a catalytic amount of acid to form the desired pyrrolo[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce oxo groups to hydroxyl groups or other reduced forms.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrrolo[3,2-d]pyrimidine core.

Scientific Research Applications

Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural features, biological activities, and crystallographic data of analogous pyrrolo-pyrimidine and related derivatives:

Compound Name (Substituents) Fused Ring System Biological Activity Structural Features References
Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine Inferred anticancer/antiviral (class-based) Methyl groups at positions 3 and 6; planar core likely enhances target binding
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Pharmacological interest (unspecified) Dihedral angle: 80.94° between thiazolopyrimidine and benzene rings; puckered core
Ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine Bioactive precursor (anticancer) Near-planar structure (dihedral angle: 5.80°); π-π interactions enhance stacking
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine Anticancer (purine nucleoside phosphorylase inhibition) Intramolecular C–H···O bonds; C–H···π and π–π interactions stabilize crystal packing
Thieno[2',3':4,5]pyrrolo[4,5-d]pyrimidine derivatives Thieno-pyrrolo-pyrimidine Cytotoxic (submicromolar IC₅₀) Sulfur position dictates selectivity; non-selective cytotoxicity vs. normal cells

Key Observations

Ring System Impact: The pyrrolo[3,2-d]pyrimidine core (target compound and analogs) enables purine-mimetic interactions, critical for kinase inhibition . Thieno-pyrrolo-pyrimidines () demonstrate that sulfur placement (position 2' vs. 3') influences cancer cell selectivity. For example, thieno[3',2':4,5] analogs show selective cytotoxicity, while thieno[2',3':4,5] derivatives are non-selective .

Substituent Effects: Methyl groups (target compound) likely improve lipophilicity and metabolic stability compared to bulkier substituents like diphenyl or dipentylamino groups . Amino groups (e.g., diethylamino, dipentylamino) contribute to hydrogen bonding and π-stacking, as seen in the planar structure of the diethylamino-diphenyl analog (dihedral angle: 5.80°) .

Crystallographic Insights: The thiazolo derivative () crystallizes in a monoclinic system (P21/n) with a large unit cell volume (2318.1 ų), suggesting loose packing due to steric hindrance from trimethoxybenzylidene groups . Pyrrolo[3,2-d]pyrimidine analogs with planar structures (e.g., ) exhibit strong π-π interactions (centroid distances: 3.595 Å), critical for crystalline stability and solubility .

Biological Activity

Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 51618-12-3) is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O3_{3}
  • Molecular Weight : 235.24 g/mol

The structure features a pyrrolo[3,2-d]pyrimidine core with various substituents that influence its biological activity. Its unique arrangement allows for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various cellular pathways. The compound's structure facilitates high-affinity binding to these targets, modulating their activity and leading to therapeutic effects.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study demonstrated that it has the potential to inhibit cell proliferation across various cancer cell lines. For example:

Cell Line GI% (Growth Inhibition)
HOP-92 (Lung Carcinoma)71.8%
NCI-H460 (Lung Carcinoma)66.12%
ACHN (Renal Carcinoma)66.02%

The compound showed a mean growth inhibition of approximately 43.9% across 56 different cancer cell lines .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs). The IC50_{50} values for CDK2 inhibition range from 0.09 µM to 1.58 µM, indicating potent activity against this target .

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation response.

Case Studies

  • In Vitro Studies : A series of in vitro experiments were conducted using renal carcinoma cell lines to evaluate the cytotoxic effects of this compound. Results indicated significant growth inhibition compared to control groups.
  • Cell Cycle Analysis : The compound was shown to induce cell cycle arrest in the G0–G1 phase in treated cancer cells, suggesting a mechanism by which it inhibits proliferation by preventing cells from progressing through the cycle .

Comparison with Similar Compounds

This compound shares structural similarities with other pyrrolopyrimidine derivatives but is distinguished by its specific substitution pattern that enhances its biological activity.

Compound Biological Activity
Ethyl 4-methylpyrimidineModerate anticancer activity
Ethyl 6-methylpyrimidineHigh CDK inhibition but lower cytotoxicity

Q & A

Q. What are the optimized synthetic routes for Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 3-amino-2-cyanopyrrole derivatives with formamide or via substitution reactions using aromatic isocyanates followed by amine/phenol addition. For example:
  • Method A : Reflux 3-amino-2-cyanopyrrole with formamide in DMF and methanol (6–8 hours, 70–80°C), yielding ~65–75% after recrystallization from ethanol-DMF .
  • Method B : Use catalytic sodium ethoxide (0.1–0.5 mol%) in ethanol to facilitate nucleophilic substitution with dipentylamine, achieving higher regioselectivity (>85% purity) .
    Key factors include solvent polarity (DMF enhances cyclization), temperature control (prevents side reactions), and catalyst choice (NaOEt improves reaction rate).

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using chemical shifts: the ethyl ester group appears as a triplet (δ ~1.3 ppm for CH3) and quartet (δ ~4.3 ppm for CH2). The pyrrolo[3,2-d]pyrimidine core shows aromatic protons at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bonds (if present) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI+ detection to verify molecular ion peaks (e.g., [M+H]+ at m/z 293.1) and purity (>95%) .

Advanced Research Questions

Q. How does the crystal packing and hydrogen-bonding network influence the compound’s physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) reveals:
  • Packing : Molecules form 2D networks via C–H···O hydrogen bonds (d = 2.8–3.2 Å) and π–π interactions between pyrrolopyrimidine rings (centroid distance = 3.60 Å) .
  • Impact : These interactions enhance thermal stability (Tdec > 200°C) and solubility in polar aprotic solvents (e.g., DMSO). Disorder in the ethoxy group (occupancy ratio 0.54:0.46) suggests conformational flexibility .

Q. What strategies resolve contradictions in reported synthetic yields or crystallographic parameters?

  • Methodological Answer :
  • Yield Discrepancies : Compare solvent systems (e.g., ethanol vs. methanol recrystallization) and catalyst loading. For example, excess NaOEt (>1 mol%) may reduce yield due to ester hydrolysis .
  • Crystallographic Variations : Use R-factor analysis (e.g., wR2 < 0.18) and check for twinning or disorder (e.g., SHELXL refinement flags). Discrepancies in dihedral angles (e.g., 5.8° vs. 6.5°) may arise from temperature-dependent lattice effects .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodological Answer :
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl at C3) to enhance binding to purine receptors (IC50 < 100 nM). Replace the ethyl ester with amides to improve metabolic stability .
  • Bioactivity Assays : Test derivatives against 5-HT3 receptors (radioligand binding) or cancer cell lines (MTT assay). For example, N-cyclohexyl-thioacetamide analogs show potent TLR4 inhibition (EC50 = 0.8 µM) .

Q. What computational methods predict intermolecular interactions and conformational dynamics?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model puckering in the dihydropyrrolo ring (deviation = 0.077 Å from planarity) .
  • MD Simulations : Analyze hydrogen-bond lifetimes (>50 ps in water) and solvent-accessible surface area (SASA) to predict solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

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